Cas no 2171698-71-6 (3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171698-71-6
- EN300-1509335
- 3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- インチ: 1S/C27H32N2O6/c30-25(31)16-24(26(32)28-14-15-34-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,1-3,8-9,14-17H2,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: CZSPWRZJBOXLEK-UHFFFAOYSA-N
- ほほえんだ: O(CCNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 480.22603674g/mol
- どういたいしつりょう: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 11
- 複雑さ: 703
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 114Ų
3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509335-500mg |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1509335-0.1g |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1509335-250mg |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1509335-1000mg |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1509335-50mg |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1509335-10000mg |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509335-2.5g |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1509335-5.0g |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1509335-0.25g |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1509335-0.5g |
3-{[2-(cyclohexyloxy)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171698-71-6 | 0.5g |
$3233.0 | 2023-06-05 |
3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Comprehensive Analysis of 3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171698-71-6)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171698-71-6) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in peptide synthesis, drug discovery, and bioconjugation applications. Its unique structural features, including the cyclohexyloxyethyl and Fmoc-protected amino groups, make it a versatile building block for designing novel therapeutic agents and biomaterials.
The compound's CAS No. 2171698-71-6 is frequently searched in academic and industrial databases, reflecting its growing importance in peptide-based drug development. Researchers are particularly interested in its role as a spacer molecule or linker in targeted drug delivery systems, a hot topic in precision medicine. With the rise of mRNA therapeutics and protein engineering, this compound's ability to facilitate controlled release mechanisms has garnered attention from biotech companies worldwide.
From a synthetic chemistry perspective, 3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid showcases excellent stability under standard solid-phase peptide synthesis (SPPS) conditions. Its carboxylic acid terminus allows for efficient coupling with amine-containing molecules, while the Fmoc group provides orthogonal protection that can be selectively removed under mild basic conditions. These properties align perfectly with current trends toward green chemistry and atom-economical synthesis in pharmaceutical manufacturing.
The cyclohexyloxyethyl moiety in this compound contributes to enhanced lipophilicity, addressing one of the key challenges in peptide drug bioavailability - a frequently searched topic in drug development forums. This structural feature has shown promise in improving membrane permeability while maintaining water solubility through the terminal propanoic acid group. Such balanced physicochemical properties are crucial for developing oral peptide therapeutics, an area experiencing explosive growth in the pharmaceutical industry.
Analytical characterization of CAS No. 2171698-71-6 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, which are standard quality control measures in modern pharmaceutical production. The compound's purity profile is particularly important for researchers working on cGMP-compliant peptide synthesis, another trending topic in regulatory discussions. Its well-defined chromatographic behavior makes it suitable for automated synthesis platforms that are revolutionizing high-throughput peptide production.
In the context of bioconjugation chemistry, this compound serves as a valuable tool for creating stable amide bonds with biological macromolecules. The growing interest in antibody-drug conjugates (ADCs) and peptide-drug conjugates has further increased demand for such specialized building blocks. Its structural features allow for precise control over drug loading and release kinetics, critical parameters in developing next-generation targeted therapies.
The thermal and pH stability of 3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid makes it particularly suitable for applications requiring long-term storage or harsh reaction conditions. This aligns with current industry needs for stable intermediates in global supply chains, especially considering recent disruptions in the chemical industry. Researchers appreciate its compatibility with both organic solvents and aqueous systems, enabling diverse formulation strategies.
From a commercial perspective, the compound's applications extend beyond pharmaceuticals into material science and diagnostic reagent development. Its ability to introduce both hydrophobic and hydrophilic domains makes it valuable for creating smart biomaterials with tunable properties. This versatility explains why searches for "Fmoc-amino acid derivatives" and "custom peptide synthesis building blocks" frequently include references to this specific chemical entity.
Ongoing research continues to explore novel applications for CAS No. 2171698-71-6, particularly in emerging fields like proteolysis-targeting chimeras (PROTACs) and peptide nucleic acids (PNAs). The compound's modular design allows for straightforward structural modifications, making it a favorite among medicinal chemists working on structure-activity relationship (SAR) studies. Its compatibility with automated synthesis platforms also positions it well for the growing field of combinatorial chemistry and molecular diversity generation.
Quality control specifications for 3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid typically require ≥95% purity by HPLC, with strict limits on residual solvents and heavy metals. These standards reflect the compound's use in sensitive biological applications and align with current quality-by-design (QbD) principles in pharmaceutical development. The availability of well-characterized reference standards has further supported its adoption in regulated environments.
As the scientific community continues to explore the potential of peptide therapeutics and bioconjugates, compounds like 3-{2-(cyclohexyloxy)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171698-71-6) will remain essential tools for innovation. Its unique combination of structural features, synthetic versatility, and application potential ensures its continued relevance in addressing some of the most challenging problems in modern drug discovery and biomaterial engineering.
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